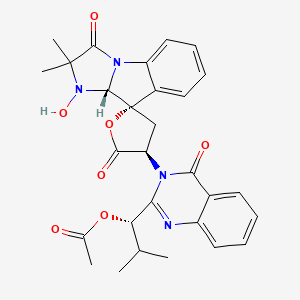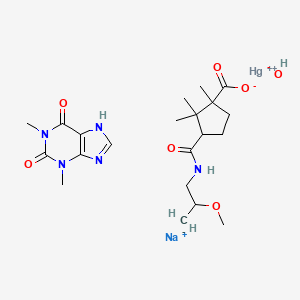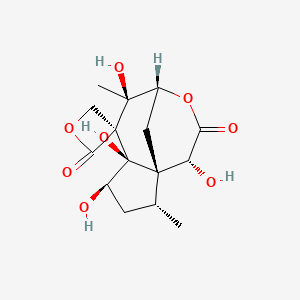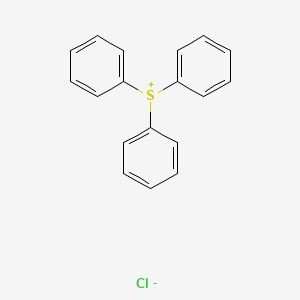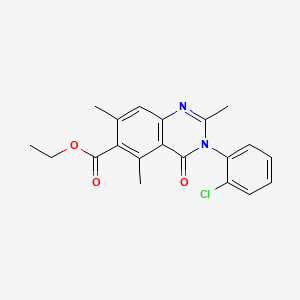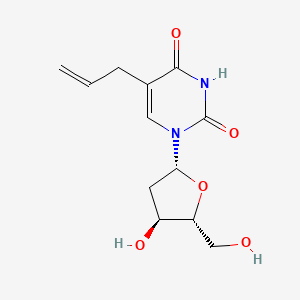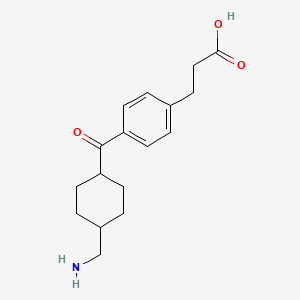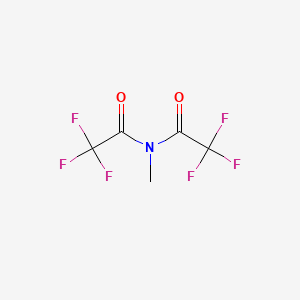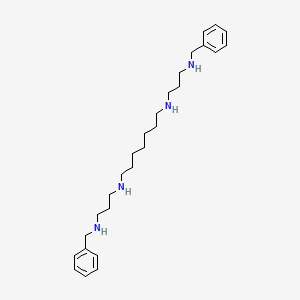
1-ethenylpyrrolidin-2-one;icos-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethenylpyrrolidin-2-one;icos-1-ene is a copolymer formed by the polymerization of 2-Pyrrolidinone, 1-ethenyl- and 1-eicosene. This compound is known for its unique properties, making it valuable in various industrial and scientific applications. It is commonly used in personal care products, adhesives, and as a film-forming agent .
Preparation Methods
The synthesis of 1-ethenylpyrrolidin-2-one;icos-1-ene typically involves copolymerization. This process combines two different monomers, 2-Pyrrolidinone, 1-ethenyl- and 1-eicosene, under specific conditions to create the copolymer. The reaction can be carried out using various polymerization techniques such as solution polymerization, emulsion polymerization, and suspension polymerization .
In industrial production, the copolymerization process is optimized to achieve high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired properties of the final product .
Chemical Reactions Analysis
1-ethenylpyrrolidin-2-one;icos-1-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the copolymer, while reduction reactions can lead to reduced forms of the polymer .
Scientific Research Applications
1-ethenylpyrrolidin-2-one;icos-1-ene has a wide range of scientific research applications. In chemistry, it is used as a dispersant and stabilizer in various formulations. In biology and medicine, it is utilized in drug delivery systems due to its biocompatibility and film-forming properties .
In the industrial sector, this copolymer is employed in personal care products such as skin care and hair care formulations. It acts as a thickening agent, film-former, and adhesion promoter, enhancing the performance and stability of these products .
Mechanism of Action
The mechanism of action of 1-ethenylpyrrolidin-2-one;icos-1-ene involves its ability to form films and interact with various molecular targets. The copolymer’s structure allows it to create a protective barrier on surfaces, which can be beneficial in applications like drug delivery and personal care products .
The molecular targets and pathways involved in its action depend on the specific application. For instance, in drug delivery, the copolymer can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating controlled release .
Comparison with Similar Compounds
1-ethenylpyrrolidin-2-one;icos-1-ene can be compared to other similar copolymers such as polyvinylpyrrolidone-eicosene copolymer and 1-butene-N-vinylpyrrolidone copolymer . These compounds share similar properties, such as film-forming ability and biocompatibility, but differ in their specific monomer compositions and resulting properties.
The uniqueness of this compound lies in its combination of 2-Pyrrolidinone, 1-ethenyl- and 1-eicosene, which imparts specific characteristics like enhanced adhesion and stability in various formulations .
Properties
CAS No. |
28211-18-9 |
|---|---|
Molecular Formula |
C26H49NO |
Molecular Weight |
391.7 g/mol |
IUPAC Name |
1-ethenylpyrrolidin-2-one;icos-1-ene |
InChI |
InChI=1S/C20H40.C6H9NO/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2;1-2-7-5-3-4-6(7)8/h3H,1,4-20H2,2H3;2H,1,3-5H2 |
InChI Key |
HTLWOXWXUHOLEJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC=C.C=CN1CCCC1=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=C.C=CN1CCCC1=O |
Key on ui other cas no. |
28211-18-9 |
Synonyms |
polyvinylpyrrolidone-eicosene copolymer PVP-1-eicosene copolymer PVP-eicosene copolyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


